molecular formula C13H9Cl2NO3 B2828804 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 339024-25-8

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2828804
CAS No.: 339024-25-8
M. Wt: 298.12
InChI Key: FKEMRYXMRMEKCY-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a pyridine derivative featuring a bicyclic structure with chlorine substituents at the 5-position of the pyridine ring and the para position of the benzyl group attached to the nitrogen atom. The molecule contains a carboxylic acid moiety at position 3 and a ketone group at position 2. Its molecular formula is C₁₃H₉Cl₂NO₃, with a molecular weight of 298.13 g/mol and a CAS number of 339024-25-8 . It is commercially available from suppliers like Santa Cruz Biotechnology, with pricing starting at $109.00 per milligram .

Its physicochemical properties, such as solubility and stability, are influenced by the electron-withdrawing chlorine atoms and the polar carboxylic acid group.

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-9-3-1-8(2-4-9)6-16-7-10(15)5-11(12(16)17)13(18)19/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEMRYXMRMEKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Chemical Name : this compound
  • CAS Number : 339024-25-8
  • Molecular Formula : C₁₃H₉Cl₂NO₃
  • Molecular Weight : 298.13 g/mol
  • Melting Point : 228.00°C - 232.00°C
PropertyValue
Molecular FormulaC₁₃H₉Cl₂NO₃
Molecular Weight298.13 g/mol
Melting Point228.00°C - 232.00°C

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit varying degrees of antimicrobial activity. A study demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Inhibition studies showed that derivatives of this compound could act as potent AChE inhibitors, with some exhibiting IC50 values lower than known standards like donepezil .

Neuroprotective Effects

In vitro studies have suggested that the compound possesses neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines, potentially through the modulation of signaling pathways such as NF-κB . This suggests a promising avenue for its application in neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of AChE, which can enhance cholinergic neurotransmission.
  • Antioxidant Activity : It may reduce reactive oxygen species (ROS) levels, thereby protecting neuronal cells from oxidative damage.
  • Anti-inflammatory Properties : By inhibiting the NF-κB pathway, it reduces the expression of pro-inflammatory cytokines.

Study on AChE Inhibition

A recent study highlighted the synthesis and evaluation of various derivatives of pyridinecarboxylic acids for their AChE inhibitory activity. Among these, compounds derived from this compound showed significant inhibition with IC50 values comparable to established drugs .

Neuroprotective Effects in Animal Models

Another study investigated the effects of this compound in scopolamine-induced Alzheimer’s model mice. The results indicated significant improvements in cognitive functions and memory retention, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown significant activity against various Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

  • Case Study : In vitro tests demonstrated that this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 5.6 µM against specific bacterial strains, indicating a potent antibacterial effect .
  • Comparison Table : Efficacy against common bacterial strains.
Bacterial StrainMIC (µg/mL)Comparison with Kanamycin
Pseudomonas aeruginosa8Lower than kanamycin
Staphylococcus aureus16Comparable
Escherichia coli32Higher than kanamycin

This data suggests that while it is effective, its potency varies among different bacterial strains.

Corrosion Inhibition

Another significant application of this compound is its role as a corrosion inhibitor for metals in acidic environments.

  • Case Study : Research indicated that when applied to N80 steel in hydrochloric acid, the compound demonstrated substantial corrosion inhibition properties. The efficiency was attributed to the formation of a protective layer on the metal surface, significantly reducing corrosion rates.
  • Inhibition Efficiency Table :
Concentration (g/L)Corrosion Rate (mm/year)Inhibition Efficiency (%)
03.5-
11.265
50.585

This table illustrates the effectiveness of varying concentrations of the compound in inhibiting corrosion.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, differing primarily in substituent patterns, functional groups, or ring oxidation states.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Benzyl Group Pyridine Ring Features Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
This compound (Target) 4-chloro 2-oxo, 5-Cl, 3-COOH C₁₃H₉Cl₂NO₃ 298.13 339024-25-8 Reference compound
5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 3,4-dichloro 2-oxo, 5-Cl, 3-COOH C₁₃H₈Cl₃NO₃ 332.56 Not specified Additional Cl at benzyl 3-position; higher molecular weight
5-Chloro-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 2,4-dichloro 2-oxo, 5-Cl, 3-COOH C₁₃H₈Cl₃NO₃ 332.56 338977-77-8 Cl at benzyl 2- and 4-positions; steric effects
5-Chloro-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid 3-chloro 2-oxo, 5-Cl, 3-COOH C₁₃H₉Cl₂NO₃ 298.12 222414-95-1 Cl at benzyl 3-position; same MW but altered electronic effects
5-Chloro-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylic acid 4-CF₃ 2-oxo, 5-Cl, 3-COOH C₁₄H₉ClF₃NO₃ ~347.68 (calculated) Not specified CF₃ group increases hydrophobicity
5-Chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde 2,4-dichloro 6-oxo, 5-Cl, 3-CHO C₁₃H₈Cl₃NO₂ 332.57 1048913-46-7 Ketone at position 6; aldehyde instead of carboxylic acid

Key Observations

Substituent Effects on Benzyl Group: The number and position of chlorine atoms on the benzyl group influence steric and electronic properties. For example, 3,4-dichlorobenzyl (C₁₃H₈Cl₃NO₃, MW 332.56) introduces greater steric bulk and electron-withdrawing effects compared to the target compound’s 4-chlorobenzyl group .

Functional Group Variations: Replacement of the 3-carboxylic acid with a 3-carbaldehyde () reduces acidity and alters hydrogen-bonding capacity, which may affect binding interactions in pharmacological contexts .

Molecular Weight and Polarity: Dichlorobenzyl derivatives (e.g., 2,4-dichloro) have higher molecular weights (~332.56 g/mol) than the target compound (298.13 g/mol), which may impact solubility and crystallization tendencies . The trifluoromethyl-substituted compound (C₁₄H₉ClF₃NO₃) has the highest calculated molecular weight (~347.68 g/mol), suggesting distinct physicochemical profiles .

Q & A

Q. What are the key structural features of 5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how do they influence its chemical reactivity?

The compound features a dihydropyridine core with two chlorine substitutions (at positions 5 and the benzyl group) and a carboxylic acid moiety at position 2. The chlorobenzyl group enhances hydrophobicity and π-π stacking potential, while the dihydropyridine ring exhibits tautomerism, influencing redox behavior and nucleophilic reactivity . The carboxylic acid group allows for salt formation or esterification, enabling solubility modulation .

Q. Methodological Insight :

  • Use X-ray crystallography or NMR to confirm tautomeric forms .
  • Perform Hammett analysis to quantify electronic effects of substituents on reaction rates .

Q. What are the optimal synthesis protocols for this compound?

Synthesis typically involves:

Condensation : Reacting 4-chlorobenzylamine with a substituted pyridine precursor.

Cyclization : Using acid catalysis (e.g., HCl/EtOH) to form the dihydropyridine ring .

Oxidation : Controlled oxidation (e.g., KMnO₄) to introduce the ketone at position 2 .

Q. Critical Parameters :

  • Solvent choice : Ethanol or DMF for optimal yield .
  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Melting Point : 197–199°C (confirm purity) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for chlorobenzyl (δ 4.5–5.0 ppm) and dihydropyridine protons .
    • IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) .
  • HPLC-MS : Verify molecular ion [M+H]⁺ at m/z 352.0 (calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines .
  • Metabolic Stability : Differential glucuronidation rates in vitro vs. in vivo .

Q. Methodological Approach :

  • Conduct side-by-side assays under standardized conditions .
  • Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

Q. What computational strategies predict this compound’s binding affinity with biological targets?

Molecular Docking : Use Glide or AutoDock to model interactions with enzymes (e.g., CB2R) .

Molecular Dynamics (MD) : Simulate RMSD (<2.0 Å) and RMSF to assess binding stability over 100 ns .

QSAR : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with activity .

Q. Key Findings :

  • Chlorine atoms enhance hydrophobic interactions with residues like MET 165 in SARS-CoV-2 Mpro .

Q. How do halogen substituents impact this compound’s pharmacokinetics?

  • Lipophilicity : Cl groups increase logP (experimental logP ~2.8), improving membrane permeability .
  • Metabolic Resistance : Chlorine reduces susceptibility to CYP450 oxidation compared to fluorine .

Q. Experimental Validation :

  • Measure logP via shake-flask method.
  • Perform microsomal stability assays using liver S9 fractions .

Q. What strategies optimize the compound’s selectivity for enzyme inhibition?

  • Structural Analogs : Modify substituents to probe steric/electronic effects (see Table 1).
  • Proteomic Profiling : Use kinase inhibitor beads to identify off-target interactions .

Q. Table 1. Structural Analogs and Selectivity Trends

Compound ModificationEnzyme Inhibition ProfileReference
N-MethylcarboxamideEnhanced CB2R affinity
Trifluoromethyl (CF₃) at C6Reduced off-target kinase binding
Replacement of Cl with OCH₃Loss of antibacterial activity

Q. How can researchers design derivatives to improve aqueous solubility without compromising activity?

  • Prodrug Approach : Convert carboxylic acid to methyl ester for cell penetration, hydrolyzing in vivo .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or salt forms (Na⁺/K⁺) .

Q. Validation :

  • Measure solubility via shake-flask method in PBS (pH 7.4).
  • Test in vitro activity of prodrug vs. parent compound .

Q. What role does tautomerism play in the compound’s biological activity?

The dihydropyridine ring exists in keto-enol tautomeric forms, affecting hydrogen-bonding capacity with targets like proteases .

Q. Methodology :

  • Use ¹⁵N NMR to monitor tautomeric equilibrium in D₂O .
  • Compare activity of tautomer-locked analogs .

Q. How can contradictions in cytotoxicity data across studies be addressed?

  • Dose-Response Analysis : Test IC₅₀ values in multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to differentiate necrosis vs. apoptosis .

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